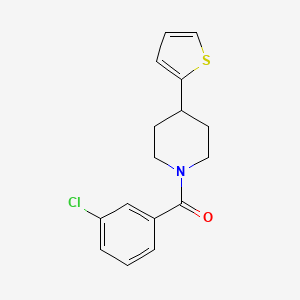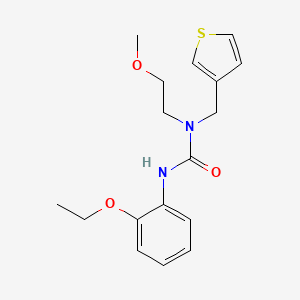
3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EMTU and is used for various purposes, including drug development, disease treatment, and molecular biology research.
Applications De Recherche Scientifique
Directed Lithiation
Directed lithiation techniques are crucial in organic synthesis for functionalizing compounds, including urea derivatives. Smith et al. (2013) demonstrated how N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea can be doubly lithiated, allowing for the introduction of various substituents into the molecule, showcasing the compound's utility in complex molecule synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Enzyme Inhibition
Compounds with urea and thiourea scaffolds have been explored for their biological activities, such as enzyme inhibition. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, evaluating their antiacetylcholinesterase activity, which is relevant in the context of treating Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antiparkinsonian Activity
Azam et al. (2009) explored the antiparkinsonian potential of urea and thiourea derivatives, providing a foundation for developing new treatments for Parkinson's disease. Their research underscores the therapeutic applications of these compounds in neurodegenerative disease management (Azam, Alkskas, & Ahmed, 2009).
Molecular Docking and DNA Binding
Mushtaque et al. (2016) synthesized and characterized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, investigating its interaction with DNA through molecular docking studies. This research highlights the compound's potential in drug design and understanding molecule-biomolecule interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Hydrogel Formation
Lloyd and Steed (2011) demonstrated the ability of urea derivatives to form hydrogels, which are important in drug delivery systems and tissue engineering. The study elaborates on how the physical properties of these gels can be tuned by changing the anion identity, showcasing the versatility of urea derivatives in materials science (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-22-16-7-5-4-6-15(16)18-17(20)19(9-10-21-2)12-14-8-11-23-13-14/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLWCXGPFJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)
![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)
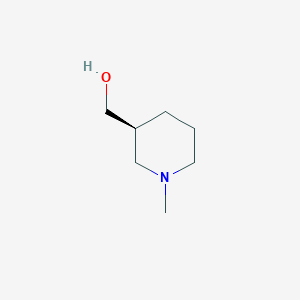
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)
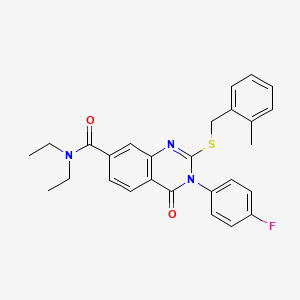
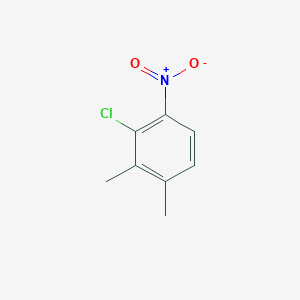
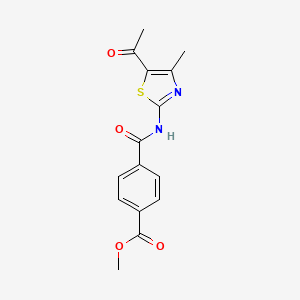
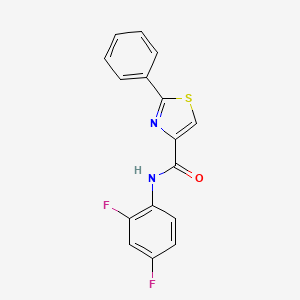
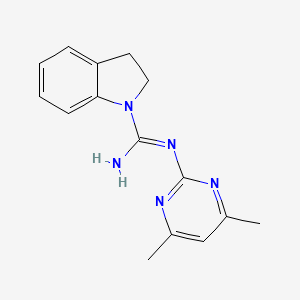
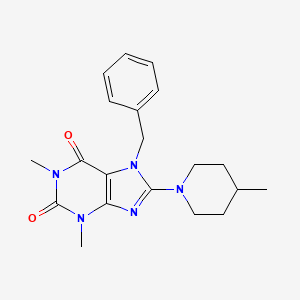


![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)
